Pan-Trk-IN-3

Description

BenchChem offers high-quality Pan-Trk-IN-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pan-Trk-IN-3 including the price, delivery time, and more detailed information at info@benchchem.com.

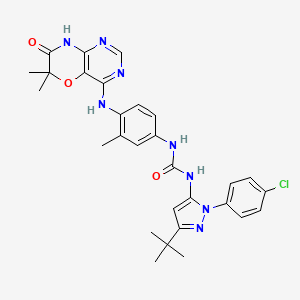

Structure

3D Structure

Properties

Molecular Formula |

C29H31ClN8O3 |

|---|---|

Molecular Weight |

575.1 g/mol |

IUPAC Name |

1-[3-tert-butyl-1-(4-chlorophenyl)pyrazol-5-yl]-3-[4-[(6,6-dimethyl-7-oxo-8H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino]-3-methylphenyl]urea |

InChI |

InChI=1S/C29H31ClN8O3/c1-16-13-18(9-12-20(16)34-24-23-25(32-15-31-24)36-26(39)29(5,6)41-23)33-27(40)35-22-14-21(28(2,3)4)37-38(22)19-10-7-17(30)8-11-19/h7-15H,1-6H3,(H2,33,35,40)(H2,31,32,34,36,39) |

InChI Key |

DSZLKOXKYRREEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=NC=NC5=C4OC(C(=O)N5)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Pan-Trk-IN-3: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pan-Trk-IN-3, also identified as compound 11g, is a potent, orally bioavailable small molecule inhibitor targeting the family of tropomyosin receptor kinases (TrkA, TrkB, and TrkC). This technical guide provides an in-depth overview of the target specificity, selectivity, and preclinical efficacy of Pan-Trk-IN-3, based on the findings from "Structural Optimization and Structure-Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants" by Pan S, et al.[1][3] This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of Trk inhibitors and their therapeutic applications in oncology.

Target Specificity and Potency

Pan-Trk-IN-3 demonstrates low nanomolar inhibitory activity against all three wild-type Trk isoforms and maintains significant potency against a panel of clinically relevant acquired resistance mutations.

Inhibitory Activity Against Wild-Type and Mutant Trk Kinases

The inhibitory activity of Pan-Trk-IN-3 was determined using a [γ-33P]ATP isotope labeling method. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

| Target Kinase | IC50 (nM) |

| TrkA | 2 |

| TrkB | 3 |

| TrkC | 2 |

| TrkA G595R | 21 |

| TrkA G667C | 26 |

| TrkA G667S | 5 |

| TrkA F589L | 7 |

| TrkC G623R | 6 |

| Table 1: In vitro inhibitory activity of Pan-Trk-IN-3 against wild-type and mutant Trk kinases. [1][3] |

Kinase Selectivity Profile

To assess the selectivity of Pan-Trk-IN-3, its inhibitory activity was evaluated against a panel of 468 kinases at a concentration of 1 µM. The results demonstrate a high degree of selectivity for the Trk family of kinases. The detailed kinase selectivity profile is available in the supplementary information of the source publication.

Cellular Activity

Pan-Trk-IN-3 exhibits potent anti-proliferative effects in cancer cell lines driven by Trk fusions.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative activity of Pan-Trk-IN-3 was assessed using an MTT assay in BaF3 cell lines engineered to express TEL-Trk fusion proteins.

| Cell Line | IC50 (nM) |

| BaF3-TEL-TrkA | < 1 |

| BaF3-TEL-TrkB | 1.1 |

| BaF3-TEL-TrkC | < 1 |

| BaF3-TEL-TrkC G623R | 2.5 |

| Table 2: Anti-proliferative activity of Pan-Trk-IN-3 in Trk-dependent cell lines. [1][3] |

Mechanism of Action: Inhibition of Trk Signaling Pathways

Pan-Trk-IN-3 effectively suppresses the constitutive activation of Trk-mediated downstream signaling pathways, which are crucial for tumor cell proliferation and survival. The inhibitor's effect on these pathways was investigated through Western blot analysis.

Signaling Pathway Inhibition

Treatment of KM12 cells, which harbor a TPM3-NTRK1 fusion, with Pan-Trk-IN-3 resulted in a dose-dependent inhibition of the phosphorylation of TrkA, as well as its downstream effectors PLCγ1, ERK1/2, and AKT.

Experimental Protocols

In Vitro Kinase Inhibition Assay ([γ-33P]ATP Isotope Labeling Method)

-

Reaction Setup: Kinase reactions were performed in a 96-well plate. Each reaction mixture (50 µL) contained the respective Trk kinase, substrate peptide, ATP, and varying concentrations of Pan-Trk-IN-3 in kinase buffer.

-

Initiation: The reaction was initiated by the addition of [γ-33P]ATP.

-

Incubation: The plate was incubated at 30°C for a specified time to allow for the kinase reaction.

-

Termination: The reaction was stopped by the addition of phosphoric acid.

-

Detection: The phosphorylated substrate was captured on a filter plate, and the amount of incorporated 33P was quantified using a scintillation counter.

-

Data Analysis: IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Cellular Proliferation Assay (MTT Assay)

-

Cell Seeding: BaF3-TEL-Trk fusion cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated overnight.

-

Compound Treatment: Cells were treated with a serial dilution of Pan-Trk-IN-3 and incubated for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The formazan crystals were dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to DMSO-treated control cells, and IC50 values were determined using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: KM12 cells were treated with various concentrations of Pan-Trk-IN-3 for a specified time, followed by lysis in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-TrkA, TrkA, p-PLCγ1, PLCγ1, p-ERK1/2, ERK1/2, p-AKT, AKT, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocare.net [biocare.net]

Pan-Trk-IN-3: An In-Depth Technical Guide to its Inhibition of Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Pan-Trk-IN-3 is a potent, small-molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (RTKs). This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Pan-Trk-IN-3, offering insights into its mechanism of action and potential therapeutic applications. While specific quantitative data and detailed experimental protocols for Pan-Trk-IN-3 are not extensively available in the public domain, this document outlines the well-established signaling cascades downstream of Trk receptors that are the primary targets of this class of inhibitors.

Core Mechanism of Trk Receptor Activation and Downstream Signaling

The Trk receptor family, comprising TrkA, TrkB, and TrkC, plays a crucial role in neuronal development, survival, and function. Upon binding their respective neurotrophin ligands—Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC—the receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events.

The three primary signaling pathways activated downstream of Trk receptors are:

-

Ras/MAPK/ERK Pathway: Primarily involved in cell proliferation, differentiation, and survival.

-

PI3K/AKT Pathway: A critical regulator of cell survival, growth, and metabolism.

-

PLCγ Pathway: Plays a significant role in modulating synaptic plasticity and calcium signaling.

Pan-Trk-IN-3, by inhibiting the kinase activity of Trk receptors, effectively blocks the initiation of these downstream cascades.

Inhibition of Downstream Signaling Pathways by Pan-Trk Inhibitors

Based on the established mechanism of other pan-Trk inhibitors, Pan-Trk-IN-3 is presumed to exert its cellular effects by attenuating the following key signaling pathways.

Ras/MAPK/ERK Pathway Inhibition

Activation of Trk receptors leads to the recruitment of adaptor proteins like Shc and Grb2, which in turn activate the small GTPase Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell cycle progression and proliferation. Pan-Trk inhibitors block the initial Trk autophosphorylation, thereby preventing the activation of this entire pathway. A similar pan-Trk inhibitor, AR523, has been shown to reduce the phosphorylation of Erk.

PI3K/AKT Pathway Inhibition

Phosphorylated Trk receptors also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate AKT (also known as Protein Kinase B). Activated AKT phosphorylates a wide range of downstream targets to promote cell survival and inhibit apoptosis. Inhibition of Trk by Pan-Trk-IN-3 prevents PI3K activation and subsequent AKT signaling. The pan-Trk inhibitor AR523 has been observed to decrease the phosphorylation of Akt.

PLCγ Pathway Inhibition

The third major signaling arm downstream of Trk receptors involves Phospholipase C gamma (PLCγ). Upon binding to phosphorylated Trk receptors, PLCγ is activated and hydrolyzes PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This pathway is crucial for various cellular processes, including neurotransmitter release and synaptic plasticity. Pan-Trk-IN-3-mediated inhibition of Trk phosphorylation prevents the activation of PLCγ.

Quantitative Data on Pan-Trk Inhibition

| Target | IC50 (nM) |

| TrkA | ~10 |

| TrkB | ~10 |

| TrkC | ~10 |

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of pan-Trk inhibitors on downstream signaling pathways. These would be the standard methods to apply for the investigation of Pan-Trk-IN-3.

Western Blot Analysis for Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation status of key proteins in the Trk signaling pathways, such as AKT and ERK, following treatment with an inhibitor.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Treat cells with varying concentrations of Pan-Trk-IN-3 or vehicle control for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of purified Trk enzymes.

Workflow Diagram:

Methodology:

-

Reaction Setup: In a microplate, combine purified recombinant Trk kinase, a specific peptide substrate, and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of Pan-Trk-IN-3 or a vehicle control to the reaction wells.

-

Incubation: Incubate the plate at 37°C to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a detection reagent (e.g., luminescence-based ADP-Glo™ Kinase Assay or a time-resolved fluorescence resonance energy transfer [TR-FRET] assay).

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of the inhibitor on cell proliferation and survival.

Workflow Diagram:

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to adhere, treat them with a range of concentrations of Pan-Trk-IN-3.

-

Incubation: Incubate the cells for a period of 24 to 72 hours.

-

Reagent Addition: Add a cell viability reagent such as MTT, MTS, or a luminescent ATP-based reagent (e.g., CellTiter-Glo®).

-

Signal Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Data Analysis: Plot the cell viability against the inhibitor concentration to determine the half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50).

Conclusion

Pan-Trk-IN-3 is a pan-Trk inhibitor that is expected to potently block the primary downstream signaling pathways of Trk receptors: the Ras/MAPK/ERK, PI3K/AKT, and PLCγ cascades. By inhibiting these pathways, Pan-Trk-IN-3 can modulate fundamental cellular processes such as proliferation, survival, and differentiation, making it a valuable tool for cancer research and a potential therapeutic agent for tumors driven by aberrant Trk signaling. The experimental protocols outlined in this guide provide a framework for the detailed investigation of the specific molecular effects of Pan-Trk-IN-3. Further research is warranted to elucidate the precise quantitative impact of this inhibitor on these critical signaling networks.

In which cancer types with NTRK fusions is Pan-Trk-IN-3 effective?

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurotrophic tyrosine kinase receptor (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric cancers. The development of pan-Trk inhibitors has ushered in a new era of tumor-agnostic therapy. This technical guide provides an in-depth analysis of Pan-Trk-IN-3, a novel and potent pan-Trk inhibitor. We detail its efficacy across various cancer types harboring NTRK fusions, present comprehensive quantitative data, outline experimental methodologies, and visualize key cellular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals in the field of oncology and precision medicine.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases crucial for neuronal development and function. Chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that drive tumorigenesis. These fusions are found in a diverse range of solid tumors, including but not limited to colorectal, lung, and thyroid cancers, as well as in hematological malignancies like acute myeloid leukemia.[1] While the prevalence of NTRK fusions is low in many common cancers, they are highly recurrent in certain rare tumor types.[2]

Pan-Trk-IN-3 has emerged as a highly potent, orally bioavailable inhibitor of wild-type Trk kinases and their clinically relevant drug-resistant mutants. This guide will explore the preclinical evidence supporting the efficacy of Pan-Trk-IN-3 in various NTRK fusion-positive cancer models.

Efficacy of Pan-Trk-IN-3 in NTRK Fusion-Positive Cancers

Pan-Trk-IN-3 demonstrates significant inhibitory activity against TrkA, TrkB, and TrkC kinases, as well as against common acquired resistance mutations. Its efficacy has been evaluated in various preclinical models, including enzymatic assays, cell-based proliferation assays, and in vivo tumor xenografts.

In Vitro Kinase Inhibition

Pan-Trk-IN-3 potently inhibits the kinase activity of TrkA, TrkB, and TrkC with IC50 values in the low nanomolar range. Notably, it retains potent activity against several acquired resistance mutations that can arise during therapy with first-generation Trk inhibitors.

| Target Kinase | IC50 (nM) |

| TrkA | 2 |

| TrkB | 3 |

| TrkC | 2 |

| TrkA G595R | 21 |

| TrkA G667C | 26 |

| TrkA G667S | 5 |

| TrkA F589L | 7 |

| TrkC G623R | 6 |

| Table 1: In vitro kinase inhibitory activity of Pan-Trk-IN-3 against wild-type and mutant Trk kinases. Data sourced from MedchemExpress.[3] |

Cellular Activity in NTRK Fusion-Positive Cancer Cell Lines

The anti-proliferative effects of Pan-Trk-IN-3 have been demonstrated in various cancer cell lines harboring different NTRK fusions.

| Cell Line | Cancer Type | NTRK Fusion | Efficacy Metric | Value |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | IC50 | 3.5 ± 0.7 nM (with LOXO-101, a similar pan-Trk inhibitor) |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | IC50 | 1.0 ± 0.05 nM (with LOXO-101, a similar pan-Trk inhibitor) |

| CUTO-3.29 | Lung Adenocarcinoma | MPRIP-NTRK1 | IC50 | 59.4 ± 2.2 nM (with LOXO-101, a similar pan-Trk inhibitor) |

| Table 2: Cellular activity of a pan-Trk inhibitor in various NTRK fusion-positive cancer cell lines.[1] While specific data for Pan-Trk-IN-3 in these cell lines is not publicly available, the data for LOXO-101, a structurally similar pan-Trk inhibitor, provides a strong indication of the expected efficacy across these cancer types. |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of pan-Trk inhibitors has been confirmed in in vivo xenograft models. For instance, in a study using the KM12 colorectal cancer cell line (TPM3-NTRK1 fusion), oral administration of a pan-Trk inhibitor led to dose-dependent tumor growth inhibition in athymic nude mice.[1] Engineered Ba/F3 cell lines expressing NTRK fusions also serve as valuable tools for in vivo evaluation of inhibitor efficacy.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used to evaluate the efficacy of pan-Trk inhibitors like Pan-Trk-IN-3.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pan-Trk-IN-3 against purified Trk kinases.

-

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Recombinant human TrkA, TrkB, and TrkC kinase domains are incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

Pan-Trk-IN-3 is added at various concentrations.

-

The reaction is initiated by the addition of ATP and allowed to proceed at room temperature.

-

The reaction is stopped by the addition of a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

-

The plate is incubated to allow for antibody-antigen binding.

-

The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of Pan-Trk-IN-3 on NTRK fusion-positive cancer cells.

-

Methodology:

-

NTRK fusion-positive cells (e.g., KM12, MO-91) are seeded in 96-well plates and allowed to adhere overnight.[5][6]

-

Cells are treated with a serial dilution of Pan-Trk-IN-3 or vehicle control (e.g., DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS assay.

-

Luminescence or absorbance is measured using a plate reader.

-

IC50 values are determined from the dose-response curves.

-

Western Blot Analysis

-

Objective: To confirm the inhibition of Trk phosphorylation and downstream signaling pathways by Pan-Trk-IN-3.

-

Methodology:

-

NTRK fusion-positive cells are treated with various concentrations of Pan-Trk-IN-3 for a specified time.

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-Trk, total Trk, phospho-AKT, total AKT, phospho-ERK, and total ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of Pan-Trk-IN-3 in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., athymic nude or NSG mice) are subcutaneously inoculated with NTRK fusion-positive cancer cells (e.g., KM12).

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

Pan-Trk-IN-3 is administered orally at one or more dose levels, typically once daily.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target inhibition).

-

Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

-

Signaling Pathways and Mechanism of Action

NTRK fusions lead to ligand-independent dimerization and constitutive activation of the Trk kinase domain. This results in the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and invasion. Pan-Trk-IN-3 exerts its anti-tumor effect by binding to the ATP-binding pocket of the Trk kinase domain, thereby blocking its catalytic activity and inhibiting downstream signaling.

Figure 1: Simplified NTRK fusion signaling pathways and the inhibitory action of Pan-Trk-IN-3.

References

- 1. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]

- 5. NTRK1 fusions for the therapeutic intervention of Korean patients with colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pan-Trk-IN-3: A Comprehensive Technical Guide to its Effects on TrkA, TrkB, and TrkC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pan-Trk-IN-3, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor. The document details its inhibitory effects on TrkA, TrkB, and TrkC, including their drug-resistant mutants, presents detailed experimental protocols for key assays, and visualizes the associated signaling pathways.

Core Efficacy of Pan-Trk-IN-3

Pan-Trk-IN-3, also identified as Compound 11g, demonstrates potent inhibitory activity against all three Trk receptor tyrosine kinases (TrkA, TrkB, and TrkC) and is effective against several acquired resistance mutations.[1][2] This broad-spectrum activity makes it a significant compound in the study of Trk-driven pathologies.

Inhibitory Activity

The inhibitory potency of Pan-Trk-IN-3 has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the IC50 values of Pan-Trk-IN-3 against wild-type and mutant Trk kinases.

Table 1: Pan-Trk-IN-3 IC50 Values for Wild-Type Trk Receptors [1][2]

| Target | IC50 (nM) |

| TrkA | 2 |

| TrkB | 3 |

| TrkC | 2 |

Table 2: Pan-Trk-IN-3 IC50 Values for Drug-Resistant Trk Mutants [1][2]

| Target | IC50 (nM) |

| TrkA G595R | 21 |

| TrkA G667C | 26 |

| TrkA G667S | 5 |

| TrkA F589L | 7 |

| TrkC G623R | 6 |

Trk Signaling Pathways

The Trk receptors are key regulators of the nervous system, playing crucial roles in neuronal survival, differentiation, and plasticity.[3] They are activated by neurotrophins, such as Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.[4] Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades. The three major signaling pathways activated by Trk receptors are the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway.

References

Pan-Trk-IN-3: A Potent Inhibitor of Trk Kinases for Cancer Research and Drug Development

For Immediate Release

This technical guide provides an in-depth overview of Pan-Trk-IN-3, a highly potent, orally bioavailable small molecule inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and their clinically relevant mutants. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and therapeutic potential of this compound.

Chemical Structure and Properties

Pan-Trk-IN-3, a novel and potent pan-Trk inhibitor, possesses a complex chemical structure designed for high affinity and selectivity. Its molecular formula is C29H31ClN8O3, and its CAS Number is 2763637-66-5.[1] The structure is characterized by a pyrimido[5,4-b][1][2]oxazin-7(8H)-one core.

Table 1: Chemical Properties of Pan-Trk-IN-3

| Property | Value |

| Molecular Formula | C29H31ClN8O3 |

| Molecular Weight | 575.06 g/mol |

| CAS Number | 2763637-66-5 |

| SMILES | CC1=CC(NC(NC2=CC(C(C)(C)C)=NN2C3=CC=C(C=C3)Cl)=O)=CC=C1NC4=C5OC(C)(C(NC5=NC=N4)=O)C |

In Vitro Activity and Potency

Pan-Trk-IN-3 demonstrates exceptional potency against wild-type Trk kinases and a range of clinically observed drug-resistant mutants. Extensive in vitro kinase assays have quantified its inhibitory activity, revealing low nanomolar efficacy.

Table 2: In Vitro Inhibitory Activity (IC50) of Pan-Trk-IN-3

| Target | IC50 (nM) |

| TrkA | 2[1] |

| TrkB | 3[1] |

| TrkC | 2[1] |

| TrkA G595R | 21[1] |

| TrkA G667C | 26[1] |

| TrkA G667S | 5[1] |

| TrkA F589L | 7[1] |

| TrkC G623R | 6[1] |

Mechanism of Action and Signaling Pathway

Tropomyosin receptor kinases are key regulators of neuronal cell survival, differentiation, and synaptic plasticity. In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other partners, resulting in constitutively active Trk fusion proteins that drive tumor growth and survival. These oncogenic fusions activate downstream signaling cascades, primarily the Ras/MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis.

Pan-Trk-IN-3 exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the Trk kinase domain, thereby blocking its phosphorylation and subsequent activation of downstream signaling. This inhibition leads to the suppression of pro-survival signals and the induction of apoptosis in cancer cells harboring NTRK gene fusions.

Pan-Trk-IN-3 inhibits Trk receptor activation, blocking downstream MAPK/ERK and PI3K/AKT pathways.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of Pan-Trk-IN-3 against various Trk kinases was determined using a radiometric kinase assay. The general protocol is as follows:

-

Reaction Setup: Kinase reactions are performed in a 96-well plate. Each well contains the respective Trk kinase, a substrate peptide (e.g., poly(E,Y)4:1), and varying concentrations of Pan-Trk-IN-3.

-

Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

-

Termination: The reaction is stopped by the addition of a stop solution (e.g., 3% phosphoric acid).

-

Detection: The phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cellular Antiproliferative Assay (MTT Assay)

The antiproliferative activity of Pan-Trk-IN-3 was evaluated in cancer cell lines known to harbor NTRK fusions (e.g., KM12 colorectal carcinoma cells).

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of Pan-Trk-IN-3 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Western Blot Analysis

Western blotting is employed to assess the effect of Pan-Trk-IN-3 on the phosphorylation status of Trk kinases and downstream signaling proteins.

-

Cell Lysis: Cancer cells (e.g., KM12) are treated with Pan-Trk-IN-3 for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of TrkA, ERK, and AKT.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

In Vivo Efficacy

The anti-tumor activity of Pan-Trk-IN-3 has been demonstrated in preclinical xenograft models. In a typical study, human cancer cells harboring an NTRK fusion (e.g., KM12) are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are treated with Pan-Trk-IN-3 or a vehicle control. Tumor growth is monitored over time, and the efficacy of the compound is assessed by comparing the tumor volumes in the treated group to the control group. Pharmacokinetic studies have shown that Pan-Trk-IN-3 exhibits favorable oral bioavailability and metabolic stability, supporting its potential for clinical development.

The preclinical development workflow for Pan-Trk-IN-3, from initial screening to in vivo efficacy.

Conclusion

Pan-Trk-IN-3 is a promising pan-Trk inhibitor with potent activity against wild-type and mutant Trk kinases. Its ability to effectively block key oncogenic signaling pathways and demonstrate in vivo anti-tumor efficacy highlights its potential as a valuable tool for cancer research and a candidate for further drug development.

References

Pan-Trk-IN-3: An In-Depth Technical Overview of a Novel Pan-Trk Inhibitor for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Pan-Trk-IN-3, a potent inhibitor of Tropomyosin receptor kinases (Trk) and their drug-resistant mutants. This document details the inhibitory activity of Pan-Trk-IN-3, outlines relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: The Pan-Trk Signaling Axis

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Under normal physiological conditions, they play a crucial role in the development and function of the nervous system. Ligand binding to the extracellular domain of Trk receptors induces receptor dimerization, leading to autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, including the RAS/MAPK/ERK, PI3K/AKT, and PLCγ pathways, which are vital for promoting cell proliferation, differentiation, and survival[1].

In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other partner genes. The resulting chimeric proteins lead to ligand-independent, constitutive activation of the Trk kinase domain, driving tumorigenesis. Consequently, inhibitors that can block the ATP-binding site of Trk kinases, such as Pan-Trk-IN-3, have emerged as promising therapeutic agents.

Quantitative Data: In Vitro Inhibitory Activity of Pan-Trk-IN-3

Pan-Trk-IN-3, also identified as Compound 11g, has demonstrated potent inhibitory activity against wild-type Trk isoforms and several clinically relevant drug-resistant mutants. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below.

| Target Kinase | IC50 (nM) |

| TrkA | 2 |

| TrkB | 3 |

| TrkC | 2 |

| TrkA G595R | 21 |

| TrkA G667C | 26 |

| TrkA G667S | 5 |

| TrkA F589L | 7 |

| TrkC G623R | 6 |

Data sourced from MedChemExpress, referencing Pan S, et al. J Med Chem. 2022.[2]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical Pan-Trk signaling pathway and the mechanism of inhibition by Pan-Trk-IN-3.

Caption: Pan-Trk signaling pathway and inhibition by Pan-Trk-IN-3.

Experimental Protocols

The following are representative protocols for the in vitro evaluation of Pan-Trk-IN-3, based on standard methodologies for kinase inhibitors. The specific details for Pan-Trk-IN-3 are based on the study by Pan S, et al. (2022).

In Vitro Kinase Inhibition Assay (TR-FRET-based)

This assay quantifies the ability of Pan-Trk-IN-3 to inhibit the phosphorylation of a substrate by a specific Trk kinase.

Materials:

-

Recombinant human TrkA, TrkB, TrkC, and mutant kinase enzymes.

-

TK-substrate with biotin tag.

-

ATP (Adenosine triphosphate).

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1 mM orthovanadate, 0.01% BSA).

-

Pan-Trk-IN-3, dissolved in DMSO.

-

Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin).

-

384-well assay plates.

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection.

Procedure:

-

Compound Preparation: Prepare a serial dilution of Pan-Trk-IN-3 in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction: a. In a 384-well plate, add the kinase reaction mixture containing the specific Trk enzyme, the biotinylated TK-substrate, and ATP. b. Add the diluted Pan-Trk-IN-3 or DMSO (vehicle control) to the wells. c. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: a. Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents. b. Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection antibodies.

-

Data Acquisition: Measure the TR-FRET signal using a compatible plate reader (excitation at ~340 nm, emission at ~665 nm and ~615 nm).

-

Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm). The percentage of inhibition is determined relative to the DMSO control. The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of Pan-Trk-IN-3 on the proliferation of cancer cell lines harboring NTRK fusions.

Materials:

-

Cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion).

-

Complete cell culture medium.

-

Pan-Trk-IN-3, dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Detergent reagent (e.g., 20% SDS in 50% DMF).

-

96-well cell culture plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of Pan-Trk-IN-3 or DMSO (vehicle control) and incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the detergent reagent to each well to solubilize the formazan crystals. Incubate overnight at 37°C in the dark.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the DMSO-treated control cells. The IC50 value is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.

Caption: Workflow for an in vitro TR-FRET based kinase inhibition assay.

References

An In-Depth Technical Guide to Pan-Trk Immunohistochemistry for the Investigation of NTRK Gene Fusions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers found across a wide variety of adult and pediatric tumors.[1][2] These genetic alterations result in the formation of chimeric Tropomyosin Receptor Kinase (Trk) fusion proteins with constitutively active kinase function, leading to uncontrolled cell proliferation and survival.[3][4] The development of targeted Trk inhibitors has revolutionized the treatment of these cancers, making the accurate and efficient detection of NTRK gene fusions a critical component of both clinical diagnostics and drug development research.[5][6]

This technical guide provides an in-depth overview of Pan-Trk immunohistochemistry (IHC), a widely utilized and valuable tool for screening and investigating NTRK gene fusions. While the initial query referenced "Pan-Trk-IN-3," our comprehensive search indicates that this is likely a misunderstanding, as the predominant tool in this context is the Pan-Trk IHC assay. This guide will detail the underlying principles of NTRK signaling, the methodology of Pan-Trk IHC, its application in identifying NTRK fusions, and its role within the broader landscape of detection methodologies.

The NTRK Signaling Pathway and the Role of Gene Fusions

The NTRK gene family, consisting of NTRK1, NTRK2, and NTRK3, encodes for the Trk receptor proteins TrkA, TrkB, and TrkC, respectively.[3][7] Under normal physiological conditions, these receptors are primarily expressed in neuronal tissues and are activated by neurotrophin ligands.[7] This binding event induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the Ras/MAPK/ERK, PI3K/AKT, and PLCγ pathways, which are crucial for neuronal cell survival, proliferation, and differentiation.[3][5]

Oncogenic NTRK gene fusions occur when the 3' region of an NTRK gene, containing the kinase domain, fuses with the 5' region of an unrelated gene partner.[1][4] This results in the expression of a chimeric Trk fusion protein. The fusion partner often provides a dimerization domain, leading to ligand-independent, constitutive activation of the Trk kinase domain.[7] This aberrant signaling drives tumor growth and survival.[8]

Caption: NTRK signaling pathway and oncogenic activation by fusion proteins.

Pan-Trk Immunohistochemistry: Principles and Application

Pan-Trk IHC is an antibody-based method used to detect the expression of Trk proteins in tissue samples.[9] The "pan" designation indicates that the antibody is designed to recognize a conserved region within the C-terminus of all three Trk proteins (TrkA, TrkB, and TrkC).[10] Since the kinase domain is retained in the chimeric fusion proteins, Pan-Trk IHC can detect the overexpression of these oncoproteins.[11]

The primary application of Pan-Trk IHC is as a screening tool to identify tumors that may harbor NTRK gene fusions.[9][12] Its advantages include rapid turnaround time, cost-effectiveness, and conservation of tissue, which is particularly important for small biopsies.[2][13]

Data Presentation: Performance of Pan-Trk IHC

The performance of Pan-Trk IHC can be summarized by its sensitivity and specificity in detecting NTRK fusions, which have been evaluated in numerous studies.

| Performance Metric | Reported Range | Key Considerations |

| Sensitivity | 75% - 100%[5][9][13][14] | Sensitivity can be lower for NTRK3 fusions compared to NTRK1 and NTRK2 fusions.[2][15] Weak or focal staining may occur, particularly with certain fusion partners.[13][16] |

| Specificity | 81% - 100%[9][11][13][14] | False-positive staining can occur in tumors with endogenous Trk expression (e.g., neural tissues) or non-specific antibody binding.[10][11] Certain tumor types, such as neuroendocrine tumors, GISTs, and some sarcomas, are more prone to false-positive results.[10] |

Experimental Protocols

Pan-Trk Immunohistochemistry Protocol

The following is a generalized protocol for Pan-Trk IHC based on commonly cited methodologies. Specific antibody clones (e.g., EPR17341, A7H6R) and staining platforms (e.g., Ventana, Leica) will have manufacturer-specific instructions that should be followed.[11][17]

1. Specimen Preparation:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue blocks are the preferred specimen type.[10]

-

Cut tissue sections at 4-5 microns and mount on positively charged slides.[10]

2. Deparaffinization and Rehydration:

-

Bake slides to adhere tissue.

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate through a series of graded ethanol solutions and finally in water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a buffered solution (e.g., EDTA buffer, pH 9.0) according to antibody and platform specifications.[11]

4. Staining:

-

Incubate slides with the primary Pan-Trk antibody (e.g., clone EPR17341).[11]

-

Use a detection system with a secondary antibody and a chromogen (e.g., DAB) to visualize the antigen-antibody complex.[11]

5. Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate slides through graded ethanol and xylene.

-

Coverslip with a permanent mounting medium.

6. Interpretation of Staining:

-

Positive staining is typically defined as any cytoplasmic and/or nuclear staining in ≥1% of tumor cells.[11]

-

Staining patterns can sometimes provide clues about the fusion partner. For example, LMNA-NTRK1 fusions may show nuclear membrane accentuation, while ETV6-NTRK3 fusions can exhibit nuclear staining.[9][12]

Caption: A typical experimental workflow for Pan-Trk immunohistochemistry.

Integration with Other Detection Methodologies

While Pan-Trk IHC is an excellent screening tool, it is not a stand-alone diagnostic assay.[18] A positive IHC result should be confirmed with a molecular method to identify the specific gene fusion.[10][18] The choice of confirmatory test depends on the clinical context and available resources.[19]

-

Next-Generation Sequencing (NGS): RNA-based NGS is considered the gold standard for confirming NTRK fusions as it can identify both known and novel fusion partners and avoids the challenges of sequencing large intronic regions associated with DNA-based methods.[6][18][20]

-

Fluorescence In Situ Hybridization (FISH): FISH uses break-apart probes to detect rearrangements in the NTRK1, NTRK2, or NTRK3 genes.[18] It can detect novel fusion partners but requires separate probes for each gene.[18]

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method is highly sensitive but can only detect known fusion transcripts.[5][20]

Caption: A logical workflow for NTRK gene fusion testing.

Conclusion

Pan-Trk immunohistochemistry is a valuable, efficient, and reliable screening method for the detection of NTRK gene fusions. Its utility lies in its ability to rapidly identify potential NTRK fusion-positive tumors from a broad range of malignancies, thereby triaging cases for confirmatory molecular testing. For researchers and drug development professionals, Pan-Trk IHC serves as a critical tool in preclinical studies to assess target expression and in clinical trials to screen patients for eligibility for Trk-targeted therapies. A thorough understanding of its principles, protocols, and limitations, as outlined in this guide, is essential for its effective implementation in the investigation of NTRK gene fusions.

References

- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathology & Oncology Research | The Diagnostic Value of Pan-Trk Expression to Detect Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusion in CNS Tumours: A Study Using Next-Generation Sequencing Platform [por-journal.com]

- 3. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recommended testing algorithms for NTRK gene fusions in pediatric and selected adult cancers: Consensus of a Singapore Task Force - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. altmeyers.org [altmeyers.org]

- 9. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pan-TRK [neogenomics.com]

- 11. A practical approach to better identify NTRK 1–3 fusion-positive mesenchymal neoplasms by pan-Trk immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The sensitivity of pan-TRK immunohistochemistry in solid tumours: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cancer | Bayer Global [bayer.com]

- 19. oncologypro.esmo.org [oncologypro.esmo.org]

- 20. RNA-based NGS â the best way to identify NTRK gene fusion | Codex Genetics [codexgenetics.com]

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of Pan-Trk Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinases (Trk) are a family of high-affinity nerve growth factor receptors comprising TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Under normal physiological conditions, these receptors are crucial for the development and function of the nervous system.[2] However, chromosomal rearrangements leading to NTRK gene fusions can result in the formation of chimeric oncoproteins with constitutively active kinase domains. These fusion proteins drive tumorigenesis by activating downstream signaling pathways, including the RAS/MAPK/ERK, PI3K/AKT, and PLCγ pathways, which regulate cell proliferation, survival, and invasion.[3][4][5][6][7][8]

The identification of NTRK fusions as oncogenic drivers in a wide range of adult and pediatric solid tumors has led to the development of targeted therapies. Pan-Trk inhibitors, which potently and selectively target all three Trk isoforms, have shown significant clinical efficacy in patients with NTRK fusion-positive cancers.[2][9] Rigorous in vitro characterization of these inhibitors is essential to determine their potency, selectivity, and mechanism of action.

This document provides detailed protocols for the in vitro evaluation of a pan-Trk inhibitor, exemplified by the hypothetical compound "Pan-Trk-IN-3". The application notes include a biochemical kinase assay to determine the direct inhibitory activity against TrkA, TrkB, and TrkC, and a cell-based proliferation assay to assess the compound's effect on cancer cells harboring an NTRK fusion.

Data Presentation

The following tables summarize representative quantitative data for the in vitro characterization of "Pan-Trk-IN-3".

Table 1: Biochemical Potency of Pan-Trk-IN-3 against Trk Family Kinases

| Kinase Target | IC50 (nM) | Assay Technology |

| TrkA | 2.5 | ADP-Glo™ |

| TrkB | 3.1 | ADP-Glo™ |

| TrkC | 2.8 | ADP-Glo™ |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity. Data are representative of typical results for a potent pan-Trk inhibitor.

Table 2: Anti-proliferative Activity of Pan-Trk-IN-3 in a Cellular Model

| Cell Line | Genetic Background | GI50 (nM) | Assay Method |

| KM12 | TPM3-NTRK1 Fusion | 10.2 | CellTiter-Glo® |

| HT29 | NTRK Wild-Type | >10,000 | CellTiter-Glo® |

GI50 values represent the concentration of the inhibitor required to cause 50% growth inhibition. The KM12 cell line is a model for Trk-driven cancers.[10] The HT29 cell line serves as a negative control.

Signaling Pathway

The diagram below illustrates the canonical Trk signaling pathways that are constitutively activated by oncogenic NTRK fusions and are the target of pan-Trk inhibitors.

Caption: Trk signaling pathways activated by oncogenic fusions.

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes a luminescent assay to measure the kinase activity of TrkA, TrkB, and TrkC and to determine the IC50 value of a pan-Trk inhibitor. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human TrkA, TrkB, and TrkC enzymes

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Pan-Trk-IN-3 (or test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of Pan-Trk-IN-3 in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted Pan-Trk-IN-3 or vehicle (DMSO in kinase buffer) to the wells of a 96-well plate.

-

Add 2.5 µL of a solution containing the Trk enzyme and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final concentrations of ATP should be at or near the Km for each enzyme.

-

-

Incubation: Incubate the reaction plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Cell-Based Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the anti-proliferative effect of a pan-Trk inhibitor on a cancer cell line known to harbor an NTRK fusion (e.g., KM12) compared to a wild-type cell line (e.g., HT29). The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

KM12 (TPM3-NTRK1 fusion) and HT29 (NTRK wild-type) cell lines

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Pan-Trk-IN-3 (or test compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, clear-bottom 96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Pan-Trk-IN-3 in cell culture medium.

-

Add the diluted compound to the appropriate wells. Include vehicle-treated (DMSO) and untreated controls.

-

-

Incubation: Incubate the cells with the compound for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (medium only) from all readings.

-

Normalize the data to the vehicle-treated cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.

-

Caption: Workflow for the CellTiter-Glo® proliferation assay.

Conclusion

The in vitro assays described in these application notes provide a robust framework for the characterization of pan-Trk inhibitors. The biochemical kinase assay allows for the direct assessment of an inhibitor's potency against the three Trk isoforms, while the cell-based proliferation assay provides crucial information on the compound's activity in a biologically relevant context. Together, these assays are fundamental for the preclinical evaluation of novel pan-Trk inhibitors and for advancing the development of targeted therapies for patients with NTRK fusion-positive cancers.

References

- 1. biocare.net [biocare.net]

- 2. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 5. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Pan-TRK immunohistochemistry as screening tool for NTRK fusions: A diagnostic workflow for the identification of positive patients in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Pan-Trk Inhibitor Administration in Mouse Models

Disclaimer: The specific compound "Pan-Trk-IN-3" was not identified in a comprehensive search of scientific literature. The following application notes and protocols are based on the publicly available information for the well-characterized pan-Trk inhibitor, Entrectinib , and are intended to serve as a representative guide for researchers working with pan-Trk inhibitors in mouse models. Researchers should optimize these protocols for their specific inhibitor and experimental setup.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric solid tumors. Pan-Trk inhibitors are small molecules designed to target and inhibit the kinase activity of all three Trk proteins, offering a targeted therapeutic strategy for cancers harboring NTRK fusions.

These application notes provide detailed protocols for the in vivo administration of a representative pan-Trk inhibitor, Entrectinib, to mouse models of cancer, enabling researchers to evaluate its therapeutic efficacy and mechanism of action.

Data Presentation

Table 1: In Vivo Efficacy of Entrectinib in Xenograft Mouse Models

| Tumor Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |

| IMS-M2 (ETV6-NTRK3 AML) | CB.17 SCID | Oral Gavage | 3, 10, 30 mg/kg | Daily | 3 mg/kg: Significant tumor growth inhibition; 10 & 30 mg/kg: Complete tumor regression. | [1] |

| M0-91 (ETV6-NTRK3 AML) | CB.17 SCID | Oral Gavage | 3, 10, 30 mg/kg | Daily | 3 mg/kg: Significant tumor growth inhibition; 10 & 30 mg/kg: Complete tumor regression. | [1] |

| SH-SY5Y-TrkB (Neuroblastoma) | Athymic nu/nu | Oral Gavage | Not Specified | Not Specified | Significant tumor growth inhibition. | [2] |

| KM12 (TPM3-NTRK1 Colorectal) | Nude | Oral Gavage | 15, 30, 60 mg/kg | Twice Daily | Potent tumor growth inhibition. | [3] |

| Ba/F3-TEL-TRKA | SCID | Oral Gavage | 30 mg/kg | Twice Daily | Complete tumor regression. | [3] |

Table 2: Pharmacodynamic Effects of Entrectinib in Mouse Xenograft Models

| Tumor Model | Dosage | Time Point | Effect on Biomarkers | Reference |

| IMS-M2 & M0-91 | 3 mg/kg (single dose) | 4 hours | Reduction in p-ETV6–TRKC, p-PLCγ, p-ERK1/2, p-STAT3. | [1] |

| IMS-M2 & M0-91 | 30 mg/kg (single dose) | 4 hours | Elimination of p-ETV6–TRKC; Substantial reduction in p-PLCγ, p-ERK1/2, p-STAT3. | [1] |

| KM12 | 15 mg/kg (twice daily) | 3 days | Complete inhibition of p-TPM3-TRKA and p-PLCγ1. | [3] |

Experimental Protocols

Preparation of Pan-Trk Inhibitor Formulation for Oral Administration

This protocol is based on the formulation used for Entrectinib in preclinical studies.[1]

Materials:

-

Pan-Trk inhibitor (e.g., Entrectinib)

-

Methylcellulose (0.5%)

-

Tween 80 (1%)

-

Sterile water for injection

-

Sterile conical tubes (15 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

Weighing scale and spatulas

Procedure:

-

Calculate the required amount of pan-Trk inhibitor based on the desired concentration and the total volume of the formulation.

-

In a sterile conical tube, weigh the calculated amount of the pan-Trk inhibitor powder.

-

Prepare the vehicle solution by dissolving 0.5% methylcellulose and 1% Tween 80 in sterile water. For example, to prepare 10 mL of vehicle, add 50 mg of methylcellulose and 100 µL of Tween 80 to 9.9 mL of sterile water.

-

Mix the vehicle solution thoroughly using a magnetic stirrer until all components are fully dissolved and the solution is homogenous.

-

Add the vehicle solution to the conical tube containing the pan-Trk inhibitor powder.

-

Vortex or sonicate the mixture until the inhibitor is fully suspended. The final formulation should be a homogenous suspension.

-

Prepare the formulation fresh on the day of administration.

Oral Gavage Administration in Mice

Materials:

-

Prepared pan-Trk inhibitor formulation

-

Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

-

Syringes (1 mL)

-

Mouse scale

-

70% ethanol for disinfection

Procedure:

-

Weigh each mouse to determine the correct volume of the formulation to administer. The volume is typically 100-200 µL for a standard adult mouse, but should be calculated based on the desired dose in mg/kg and the concentration of the inhibitor in the formulation.

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

-

Attach the gavage needle to the syringe filled with the correct volume of the inhibitor formulation.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. Caution: Incorrect placement can lead to administration into the trachea, which is fatal.

-

Once the needle is correctly positioned in the esophagus, slowly dispense the contents of the syringe.

-

Gently remove the gavage needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress or adverse reactions following the procedure.

In Vivo Efficacy Study Workflow

Materials:

-

Tumor cells with a confirmed NTRK fusion

-

Immunocompromised mice (e.g., nude, SCID)

-

Matrigel (or other appropriate extracellular matrix)

-

Calipers

-

Prepared pan-Trk inhibitor formulation

-

Vehicle control formulation

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 0.2 mL of a 1:1 mixture of Matrigel and RPMI medium) into the flank of each mouse.[1]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor dimensions (length and width) twice a week using calipers. Calculate the tumor volume using the formula: (length × width²)/2.[1]

-

Randomization and Dosing Initiation: Once the average tumor volume reaches a predetermined size (e.g., 120–140 mm³), randomize the mice into treatment and control groups.[1]

-

Treatment Administration: Administer the pan-Trk inhibitor formulation or the vehicle control to the respective groups via oral gavage, following the protocol described in section 3.2. The dosing schedule (e.g., daily, twice daily) should be maintained consistently throughout the study.[1][3]

-

Toxicity Monitoring: Monitor the mice for any signs of toxicity, including changes in body weight (measure twice weekly), behavior, and overall health.[1]

-

Efficacy Assessment: Continue to measure tumor volumes twice a week to assess the anti-tumor efficacy of the treatment.

-

Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or as defined by the experimental protocol and institutional animal care and use committee (IACUC) guidelines.

-

Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested for biomarker analysis (e.g., Western blot for phosphorylated Trk and downstream signaling proteins) to confirm target engagement.[1][3]

Mandatory Visualizations

Caption: Pan-Trk inhibitor blocks downstream signaling pathways.

Caption: Workflow for in vivo efficacy studies of a pan-Trk inhibitor.

References

Application Notes and Protocols for Western Blot Analysis of p-Trk Following Pan-Trk-IN-3 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1] Dysregulation of Trk signaling has been implicated in various cancers, making Trk proteins attractive therapeutic targets. Pan-Trk inhibitors, such as Pan-Trk-IN-3, are designed to block the activity of all three Trk receptors. This application note provides a detailed protocol for assessing the efficacy of Pan-Trk-IN-3 by monitoring the phosphorylation status of Trk (p-Trk) using Western blot analysis.

Mechanism of Action and Signaling Pathway

Neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), bind to their respective Trk receptors, inducing receptor dimerization and autophosphorylation on specific tyrosine residues within the kinase domain. This phosphorylation event activates downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation. Pan-Trk-IN-3 is a potent inhibitor that targets the ATP-binding pocket of the Trk kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

Below is a diagram illustrating the Trk signaling pathway and the point of inhibition by Pan-Trk-IN-3.

Caption: Trk Signaling Pathway and Inhibition by Pan-Trk-IN-3.

Experimental Workflow

The overall experimental workflow for assessing the effect of Pan-Trk-IN-3 on Trk phosphorylation is depicted below.

Caption: Western Blot Workflow for p-Trk Analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data from a dose-response and time-course experiment measuring the inhibition of Trk phosphorylation by Pan-Trk-IN-3. Data is presented as the relative band intensity of p-Trk normalized to total Trk and expressed as a percentage of the untreated control.

Table 1: Dose-Response of Pan-Trk-IN-3 on Trk Phosphorylation

| Pan-Trk-IN-3 Concentration (nM) | Relative p-Trk Level (%) |

| 0 (Control) | 100 |

| 1 | 85 |

| 10 | 52 |

| 50 | 21 |

| 100 | 8 |

| 500 | 2 |

Table 2: Time-Course of Trk Phosphorylation Inhibition by 50 nM Pan-Trk-IN-3

| Treatment Time (hours) | Relative p-Trk Level (%) |

| 0 | 100 |

| 0.5 | 68 |

| 1 | 45 |

| 2 | 25 |

| 4 | 15 |

| 8 | 10 |

Experimental Protocols

Cell Culture and Treatment with Pan-Trk-IN-3

-

Cell Seeding: Plate a suitable cell line known to express Trk receptors (e.g., SH-SY5Y neuroblastoma cells) in complete growth medium and allow them to adhere and reach 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal levels of Trk phosphorylation, you may serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

-

Pan-Trk-IN-3 Preparation: Prepare a stock solution of Pan-Trk-IN-3 in DMSO. Further dilute the stock solution in a serum-free or complete medium to the desired final concentrations.

-

Treatment:

-

Dose-Response: Treat the cells with increasing concentrations of Pan-Trk-IN-3 (e.g., 0, 1, 10, 50, 100, 500 nM) for a fixed period (e.g., 2 hours).

-

Time-Course: Treat the cells with a fixed concentration of Pan-Trk-IN-3 (e.g., 50 nM) for various durations (e.g., 0, 0.5, 1, 2, 4, 8 hours).

-

-

Neurotrophin Stimulation (Optional): To induce robust Trk phosphorylation, you can stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL BDNF for TrkB) for 15-30 minutes before cell lysis. This stimulation should be performed after the inhibitor pre-treatment.

Western Blot Protocol for p-Trk

-

Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, and a protease inhibitor cocktail).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic acid (BCA) assay.

-

-

Sample Preparation:

-

Based on the protein concentration, normalize the volume of each lysate to contain an equal amount of protein (typically 20-40 µg per lane).

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of Trk, typically 8-10%).

-

Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.

-

Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet or semi-dry transfer system can be used.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally preferred over non-fat dry milk to reduce background.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Trk (p-Trk) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

-

Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

-

Signal Detection:

-

Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

-

-

Stripping and Re-probing (for Total Trk and Loading Control):

-

To normalize the p-Trk signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total Trk and a loading control (e.g., β-actin or GAPDH).

-

Incubate the membrane in a stripping buffer (commercially available or a lab-prepared solution) for the recommended time.

-

Wash the membrane thoroughly with TBST.

-

Repeat the blocking and immunoblotting steps with primary antibodies against total Trk and the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the p-Trk band intensity to the total Trk band intensity and then to the loading control to account for any variations in protein loading.

-

Express the results as a percentage of the untreated control.

-

References

Application Notes and Protocols for Immunohistochemical Staining of Trk Activity Following Pan-Trk-IN-3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are pivotal regulators of neuronal development, survival, and synaptic plasticity.[1][2] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, has been identified as a key oncogenic driver in a diverse range of adult and pediatric cancers.[3][4] These NTRK gene fusions result in constitutively active Trk fusion proteins that drive tumor growth and proliferation.[5]

The development of potent and selective Trk inhibitors has ushered in a new era of tumor-agnostic therapies. Pan-Trk-IN-3 is a highly potent, small-molecule inhibitor of all three Trk family members (TrkA, TrkB, and TrkC) and their drug-resistant mutants. Understanding the cellular effects of Pan-Trk-IN-3 is crucial for drug development and translational research.

Immunohistochemistry (IHC) is a powerful and widely used technique to visualize the expression and localization of specific proteins within the context of tissue architecture.[1] When applied to the study of Trk signaling, IHC can be used to assess the total expression of Trk proteins and, critically, to evaluate the inhibition of Trk activity by monitoring the phosphorylation status of Trk itself or its downstream signaling effectors.

These application notes provide a comprehensive guide to assessing the inhibitory effects of Pan-Trk-IN-3 on Trk activity in cell lines and tissue samples using immunohistochemistry. The protocols described herein detail methods for treating biological samples with Pan-Trk-IN-3, followed by IHC staining for phosphorylated Trk (p-Trk) and key downstream signaling molecules, phospho-AKT (p-AKT) and phospho-ERK (p-ERK).

Trk Signaling Pathway